3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
Description
3-{1-[3-(4-Fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a synthetic small molecule featuring a thiazolidine-2,4-dione (TZD) core fused with an azetidine ring. The azetidine moiety is substituted with a propanoyl group bearing a 4-fluoro-3-methylphenyl substituent, which introduces steric bulk and electronic modulation.
Key structural attributes:
- Thiazolidine-2,4-dione core: Known for hydrogen-bonding interactions with biological targets like peroxisome proliferator-activated receptors (PPARs).
- 4-Fluoro-3-methylphenyl propanoyl group: The fluorine atom enhances metabolic stability, while the methyl group may influence lipophilicity and binding pocket interactions.
Properties
IUPAC Name |
3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCRWIYCVSUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation of 4-fluoro-3-methylbenzaldehyde with a suitable azetidinone derivative, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, rhodium complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Impact of Ring Size (Azetidine vs. Piperidine)
Substituent Effects
- Fluorinated vs. Chlorinated Aryl Groups : The 4-fluoro-3-methylphenyl group in the target compound likely improves metabolic stability over chlorinated analogues (e.g., ’s 4-chlorophenyl derivative), as fluorine resists oxidative degradation .
- Propanoyl Linkers: The propanoyl group in the target compound and BI85147 provides a spacer for optimal positioning of the aryl substituent in hydrophobic binding pockets.
Research Findings and Data Gaps
- Synthetic Accessibility : The compound’s purity (95% in analogues, e.g., ) suggests feasible synthesis, though azetidine ring functionalization may require specialized coupling reagents .
- Unresolved Questions: No direct bioactivity data for the target compound exists in the provided evidence. Predicted activities are extrapolated from structural analogues.
Biological Activity
The compound 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. The compound features a thiazolidine ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H26FN3O2 |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 2034427-28-4 |
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to This compound have shown effectiveness against various cancer cell lines.
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Mechanisms of Action :
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. Studies indicate that it decreases anti-apoptotic proteins such as Bcl-2 and Bcl-xL while increasing pro-apoptotic proteins like Bax and Bak .
- Cell Cycle Arrest : The compound can halt the cell cycle progression in cancer cells, thereby inhibiting their proliferation .
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Case Studies :
- In one study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to This compound demonstrated significant cytotoxic effects without adversely affecting normal breast cells .
- The compounds were evaluated using MTT assays, revealing a dose-dependent inhibition of cell proliferation.
Other Biological Activities
Beyond anticancer properties, thiazolidine derivatives have been explored for various other biological activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
- Antioxidant Activity : The antioxidant potential of these compounds suggests they may help mitigate oxidative stress-related damage in cells .
- Antimicrobial Activity : Research indicates that certain thiazolidine derivatives possess antimicrobial properties, making them candidates for treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
